

SYBR Green I: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sybr green I*

Cat. No.: *B1170573*

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SYBR Green I (SG I) stands as a cornerstone fluorescent dye in molecular biology, prized for its utility in the quantification and visualization of double-stranded DNA (dsDNA). This in-depth technical guide provides a thorough examination of its core principles, mechanism of action, and practical applications, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Mechanism of Action

SYBR Green I is an asymmetrical cyanine dye that exhibits a remarkable increase in fluorescence upon binding to double-stranded DNA.[1][2][3] Unbound in solution, the dye has a very low basal fluorescence.[4] The significant fluorescence enhancement, often cited as over 1,000-fold, is attributed to the rigidification of the dye molecule upon binding to dsDNA, which dampens its intramolecular motions and reduces energy loss through non-radiative decay.[5][6][7]

The precise binding mechanism of **SYBR Green I** to dsDNA is understood to be multi-modal, involving a combination of intercalation and minor groove binding.[5][8][9][10] Initially, the dye may intercalate between the DNA base pairs, and as the dye-to-base-pair ratio increases, it also engages in surface binding within the minor groove.[8][9] This dual interaction contributes to its high affinity for dsDNA.

The resulting DNA-dye complex absorbs blue light at a maximum wavelength of approximately 497 nm and emits green light with a maximum emission at around 520 nm.[1][3] While **SYBR Green I** preferentially binds to dsDNA, it can also bind to single-stranded DNA (ssDNA) and

RNA, albeit with significantly lower fluorescence enhancement, making it a versatile but non-specific nucleic acid stain.[3]

Quantitative Data and Physicochemical Properties

The interaction of **SYBR Green I** with dsDNA has been quantitatively characterized, providing a basis for its application in sensitive nucleic acid detection and quantification.

Parameter	Value	Method
Fluorescence Enhancement	>1000-fold	Fluorescence Spectroscopy
Quantum Yield (Bound to dsDNA)	~0.8	Fluorescence Spectroscopy
Quantum Yield (Unbound)	~0.004	Fluorescence Spectroscopy
Dissociation Constant (Kd)	$(3.33 \pm 0.7) \times 10^{-7}$ M	Magnetic Tweezers
Excitation Maximum (Bound)	~497 nm	Fluorescence Spectroscopy
Emission Maximum (Bound)	~520 nm	Fluorescence Spectroscopy

Experimental Protocols

Quantitative PCR (qPCR)

SYBR Green I is a widely used reagent for real-time PCR due to its cost-effectiveness and ease of use. The fluorescence intensity is directly proportional to the amount of dsDNA amplified in each cycle.

Materials and Reagents:

- 2X SYBR Green qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and **SYBR Green I** dye)
- Forward and Reverse Primers (10 µM stock)
- Template DNA (cDNA or genomic DNA)

- Nuclease-free water
- qPCR instrument
- qPCR-compatible plates or tubes

Protocol:

- Primer Design: Design primers that are typically 18-25 nucleotides in length with a melting temperature (T_m) between 58-60°C and a GC content of 50-60%. Avoid sequences that can form secondary structures or primer-dimers.
- Reaction Setup:
 - On ice, prepare a master mix for the desired number of reactions, including a 10% overage to account for pipetting errors.
 - For a typical 20 μ L reaction, combine:
 - 10 μ L of 2X SYBR Green qPCR Master Mix
 - 0.4 μ L of Forward Primer (10 μ M)
 - 0.4 μ L of Reverse Primer (10 μ M)
 - Template DNA (e.g., 1-100 ng)
 - Nuclease-free water to a final volume of 20 μ L
 - Include a no-template control (NTC) by substituting the template DNA with nuclease-free water to check for contamination.
 - It is recommended to run all samples and controls in triplicate.
- qPCR Cycling Conditions:
 - Initial Denaturation: 95°C for 2-10 minutes.
 - Cycling (40 cycles):

- Denaturation: 95°C for 15-30 seconds.
- Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data at the end of this step).
- Melt Curve Analysis:
 - After the amplification cycles, perform a melt curve analysis to verify the specificity of the PCR product.
 - Slowly increase the temperature from ~60°C to 95°C while continuously monitoring fluorescence. A single, sharp peak indicates the amplification of a specific product. Multiple peaks suggest the presence of non-specific products or primer-dimers.[\[11\]](#)

Agarose Gel Electrophoresis Staining

SYBR Green I is a highly sensitive stain for visualizing DNA in agarose gels, offering a safer alternative to ethidium bromide.

Materials and Reagents:

- **SYBR Green I** stock solution (e.g., 10,000X in DMSO)
- Electrophoresis buffer (e.g., 1X TAE or TBE, pH 7.5-8.0)
- Staining container
- UV or blue-light transilluminator

Post-Staining Protocol:

- Perform agarose gel electrophoresis as per standard procedures.
- Dilute the **SYBR Green I** stock solution 1:10,000 in the electrophoresis buffer in a suitable container.
- Submerge the gel in the staining solution and incubate for 10-40 minutes at room temperature with gentle agitation, protected from light.

- Visualize the DNA bands using a transilluminator. Destaining is generally not required.[\[12\]](#)

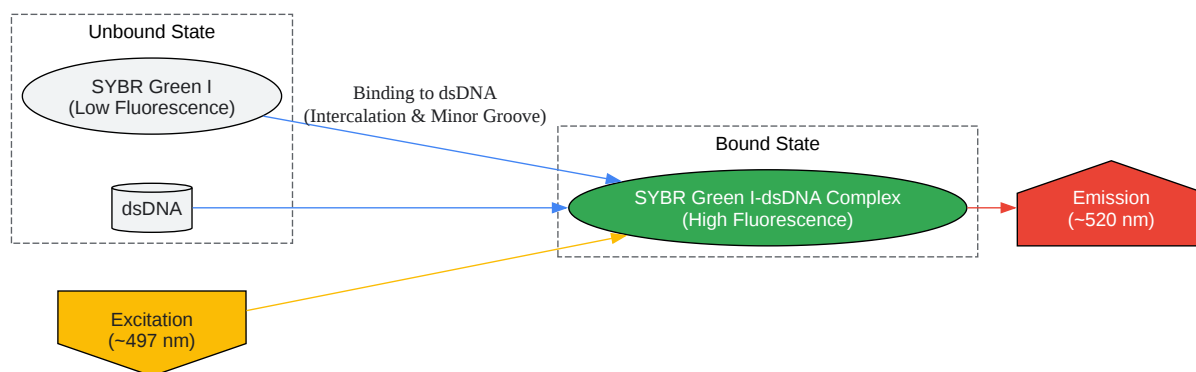
Pre-Staining Protocol:

- Prepare the molten agarose gel solution and cool it to ~50-60°C.
- Add the **SYBR Green I** stock solution to the molten agarose at a 1:10,000 dilution and mix gently.
- Cast the gel and allow it to solidify.
- Load the samples and perform electrophoresis.
- Visualize the DNA bands directly on a transilluminator.

Comparison with Other qPCR Chemistries

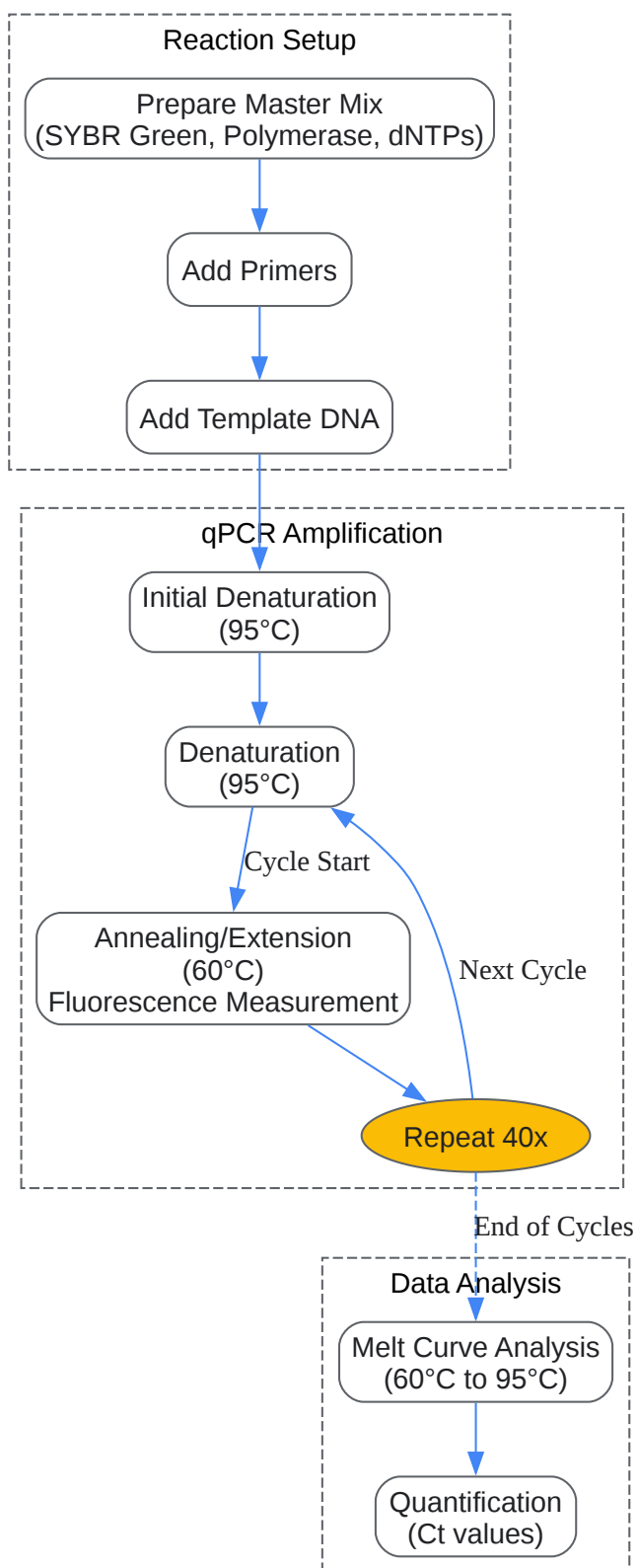
Feature	SYBR Green I	EvaGreen Dye	TaqMan® Probes
Mechanism	Binds non-specifically to any dsDNA	Binds non-specifically to any dsDNA	Sequence-specific hydrolysis probe
Specificity	Lower; requires melt curve analysis	Lower; requires melt curve analysis	Higher; relies on probe hybridization
Cost	Low	Low	High
Multiplexing	No	No	Yes (with different fluorophores)
Assay Design	Simple (requires only two primers)	Simple (requires only two primers)	More complex (requires two primers and a probe)
PCR Inhibition	Can inhibit PCR at high concentrations	Reportedly less inhibitory than SYBR Green I	Generally low inhibition
Signal	Good signal-to-noise ratio	Higher fluorescence signal than SYBR Green I [13]	High signal specificity

Mandatory Visualizations



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Caption: Mechanism of **SYBR Green I** fluorescence upon binding to double-stranded DNA.



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